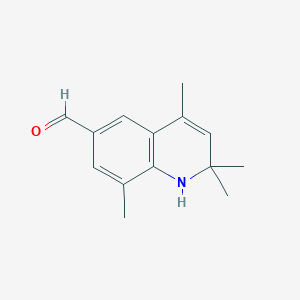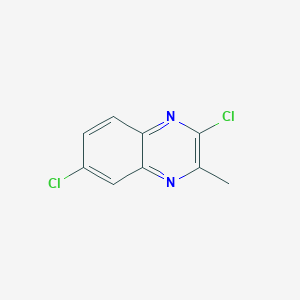
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound belonging to the quinoline family. It is characterized by its molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with aldehydes, followed by cyclization and methylation steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid.
Reduction: Formation of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-methanol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxaldehyde
- 2,2,4,6-Tetramethyl-1,2-dihydroquinoline
- 1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline
Uniqueness
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,2,4,8-tetramethyl-1H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-9-5-11(8-16)6-12-10(2)7-14(3,4)15-13(9)12/h5-8,15H,1-4H3 |
InChI Key |
NONXHXCBFUWCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)


![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)








